NVS-VHL720

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C27H33N5O4 |

|---|---|

Peso molecular |

491.6 g/mol |

Nombre IUPAC |

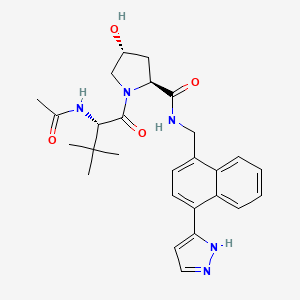

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(1H-pyrazol-5-yl)naphthalen-1-yl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C27H33N5O4/c1-16(33)30-24(27(2,3)4)26(36)32-15-18(34)13-23(32)25(35)28-14-17-9-10-21(22-11-12-29-31-22)20-8-6-5-7-19(17)20/h5-12,18,23-24,34H,13-15H2,1-4H3,(H,28,35)(H,29,31)(H,30,33)/t18-,23+,24-/m1/s1 |

Clave InChI |

SURFMMPUSCEGRF-PUZWTLIVSA-N |

SMILES isomérico |

CC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)NCC2=CC=C(C3=CC=CC=C23)C4=CC=NN4)O)C(C)(C)C |

SMILES canónico |

CC(=O)NC(C(=O)N1CC(CC1C(=O)NCC2=CC=C(C3=CC=CC=C23)C4=CC=NN4)O)C(C)(C)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NVS-VHL720

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVS-VHL720 is a novel, first-in-class small molecule molecular glue degrader that induces the selective degradation of cysteine dioxygenase 1 (CDO1), a protein not previously considered "druggable" through traditional occupancy-based pharmacology.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its role in hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to target CDO1 for proteasomal degradation. This guide includes quantitative data on its binding and degradation properties, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Molecular Glue Concept and this compound

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins that have been refractory to conventional inhibition.[3] While proteolysis-targeting chimeras (PROTACs) have been a major focus in this field, molecular glue degraders represent a distinct and promising class of molecules.[1][2] Unlike the bivalent nature of PROTACs, molecular glues are smaller, monovalent compounds that induce a novel protein-protein interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and subsequent degradation.[1][2]

This compound exemplifies this innovative approach. It functions by binding to the VHL E3 ligase and creating a new interface that is recognized by CDO1.[1][2] This induced proximity results in the formation of a stable ternary complex, comprising VHL, this compound, and CDO1, which is the critical first step in the degradation pathway.

Core Mechanism of Action

The mechanism of action of this compound can be dissected into a series of sequential steps, culminating in the selective degradation of CDO1:

-

Binding to VHL: this compound binds to the substrate recognition domain of the VHL E3 ligase.

-

Ternary Complex Formation: The binding of this compound to VHL induces a conformational change that creates a novel binding surface for CDO1. This leads to the formation of a cooperative VHL-NVS-VHL720-CDO1 ternary complex.

-

Ubiquitination of CDO1: Within the ternary complex, the VHL E3 ligase machinery, in conjunction with E1 activating and E2 conjugating enzymes, facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of CDO1.

-

Proteasomal Degradation: The polyubiquitinated CDO1 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

This catalytic cycle allows a single molecule of this compound to induce the degradation of multiple CDO1 proteins.

Quantitative Data

The following tables summarize the key quantitative parameters that characterize the activity of this compound and its analogs. The data is derived from a preclinical study by Tutter A, et al. and presented here for comparative analysis.

Table 1: Binding Affinity and Ternary Complex Formation

| Compound | VHL Binding (SPR, KD, nM) | CDO1 Recruitment (TR-FRET, AC50, nM) |

| This compound (analog of compound 8) | 72 | 71 |

| Compound 4 | Not explicitly stated, but used as a reference | ~334 (NanoBiT AC50) |

| Compound 5 | Similar to Compound 4 | Markedly decreased vs. 4 |

| Compound 6 | Slightly improved vs. 4 | Drastically reduced vs. 4 |

| Compound 7 | Not explicitly stated | Improved vs. 4 |

| Compound 8 | Not explicitly stated | 100 |

Note: this compound is a potent analog of the compounds described in the primary literature. The data for this compound is from a commercial supplier, while the data for compounds 4-8 is from the Tutter et al. bioRxiv preprint.[3][4]

Table 2: Cellular Degradation of CDO1 in HEK293T Cells

| Compound | Absolute DC50 (nM) | Maximum Degradation (Dmax, %) |

| This compound | 8 | 98 |

| Compound 4 | 349 | 77 |

| Compound 5 | Not explicitly stated | 18 |

| Compound 6 | Not explicitly stated | Markedly decreased vs. 4 |

| Compound 7 | Not explicitly stated | Improved vs. 4 |

| Compound 8 | 8 | 98 |

Note: The data for this compound is from a commercial supplier and aligns with the most potent analog (compound 8) from the Tutter et al. study.[3][4]

Signaling Pathways and Experimental Workflows

Visual representations of the key biological processes and experimental methodologies are provided below using Graphviz (DOT language).

Caption: Mechanism of action of this compound.

References

NVS-VHL720: A Technical Overview of a Novel Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

NVS-VHL720 is a small-molecule molecular glue degrader that selectively targets cysteine dioxygenase 1 (CDO1) for proteasomal degradation.[1][2][3][4] This document provides a comprehensive technical guide to this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its operational pathways.

Core Mechanism of Action

This compound functions by inducing proximity between the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and CDO1.[5][6][7] Unlike traditional inhibitors, this compound does not bind to an active site to inhibit protein function. Instead, it acts as a "molecular glue," creating a novel protein-protein interaction. This induced interaction leads to the polyubiquitination of CDO1 by the VHL complex, marking it for degradation by the proteasome. This targeted degradation of CDO1 offers a promising therapeutic strategy in relevant disease contexts.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular performance metrics of this compound.

| Parameter | Value | Assay | Reference |

| CDO1 Recruitment (AC50) | 71 nM | TR-FRET | [2] |

| VHL Binding (KD) | 72 nM | SPR | [2] |

| CDO1 Degradation (absDC50) | 8 nM | HEK293T cells | [2] |

| Maximum CDO1 Degradation | 98% | HEK293T cells | [2] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inducing the degradation of CDO1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CDO1 degrader | Probechem Biochemicals [probechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. A small-molecule VHL molecular glue degrader for cysteine dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

NVS-VHL720 and VHL E3 Ligase Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the key players in this field are molecular glue degraders, small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth exploration of NVS-VHL720, a novel molecular glue that co-opts the von Hippel-Lindau (VHL) E3 ligase to selectively degrade cysteine dioxygenase 1 (CDO1).[1][2][3][4][5][6][7][8] We will delve into the quantitative aspects of this interaction, detail the experimental protocols used for its characterization, and visualize the underlying molecular mechanisms.

Core Interaction: The this compound-Induced Ternary Complex

This compound functions by creating a novel protein-protein interface between the VHL E3 ligase complex and CDO1.[5] This induced ternary complex is the cornerstone of its mechanism of action, facilitating the transfer of ubiquitin from the E3 ligase to CDO1, marking it for proteasomal degradation.[9][10]

Quantitative Interaction Data

The efficacy of this compound is underpinned by its specific and potent interactions at both the binary and ternary levels. The following tables summarize the key quantitative data characterizing these interactions.

| Parameter | Value | Method | Cell Line | Description |

| CDO1 Recruitment AC50 | 71 nM | TR-FRET | - | Concentration of this compound required to achieve 50% of the maximum recruitment of CDO1 to the VHL complex in a biochemical assay.[2][4] |

| VHL Binding KD (binary) | 72 nM | SPR | - | Equilibrium dissociation constant for the direct binding of this compound to the VHL protein complex.[2][4] |

| CDO1 Degradation absDC50 | 8 nM | Cellular Assay | HEK293T | Absolute concentration of this compound required to induce 50% degradation of CDO1 in cells.[2][4] |

| CDO1 Degradation | 98% | Cellular Assay | HEK293T | Maximum percentage of CDO1 degradation observed upon treatment with this compound.[2][4] |

Signaling Pathway and Mechanism of Action

The degradation of CDO1 mediated by this compound follows the canonical ubiquitin-proteasome pathway, initiated by the formation of the ternary complex.

Caption: this compound mediated degradation of CDO1 via the ubiquitin-proteasome system.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the this compound and VHL E3 ligase interaction.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay quantitatively measures the proximity of VHL and CDO1 induced by this compound.

Objective: To determine the AC50 of this compound for inducing the formation of the VHL-CDO1 ternary complex.

Materials:

-

Recombinant VHL-ElonginB-ElonginC (VBC) complex (tagged, e.g., with His or GST)

-

Recombinant CDO1 protein (tagged with a complementary tag, e.g., biotin (B1667282) or FLAG)

-

TR-FRET donor fluorophore-conjugated antibody/streptavidin (e.g., Europium cryptate-labeled anti-His antibody)

-

TR-FRET acceptor fluorophore-conjugated antibody/streptavidin (e.g., XL665-labeled anti-FLAG antibody)

-

This compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the VBC complex, CDO1 protein, and the serially diluted this compound.

-

Add the donor and acceptor fluorophore-conjugated detection reagents.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the acceptor to donor fluorescence and plot the data against the this compound concentration to determine the AC50 value.

Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis

SPR is employed to measure the binding kinetics and affinity of this compound to VHL and to characterize the formation of the ternary complex.

Objective: To determine the KD of this compound for VHL and to confirm the formation of the VHL-NVS-VHL720-CDO1 ternary complex.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Recombinant VBC complex

-

Recombinant CDO1 protein

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure for Binary Interaction:

-

Immobilize the VBC complex onto the sensor chip surface.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the this compound solutions over the immobilized VBC surface and a reference surface.

-

Monitor the binding response in real-time.

-

Regenerate the sensor surface between injections.

-

Analyze the data using appropriate binding models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Procedure for Ternary Complex Formation:

-

Immobilize the VBC complex on the sensor chip.

-

Inject a saturating concentration of this compound to form the binary complex.

-

Inject a series of concentrations of CDO1 over the binary complex-loaded surface.

-

Monitor the binding response to observe the formation of the ternary complex.

In Vitro Ubiquitination Assay

This biochemical assay confirms that the this compound-induced ternary complex is functional and leads to the ubiquitination of CDO1.

Objective: To demonstrate the this compound-dependent ubiquitination of CDO1 by the VHL E3 ligase complex.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant VBC complex

-

Recombinant CDO1 protein

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination buffer

-

SDS-PAGE gels and Western blotting reagents

-

Anti-CDO1 and anti-ubiquitin antibodies

Procedure:

-

Set up reaction mixtures containing E1, E2, VBC, CDO1, ubiquitin, and ATP in ubiquitination buffer.

-

Add this compound or DMSO (as a negative control) to the respective reactions.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reactions by adding SDS-PAGE loading buffer and heating.

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot analysis using anti-CDO1 and anti-ubiquitin antibodies to detect the formation of higher molecular weight, polyubiquitinated CDO1 species.

Caption: Workflow for the in vitro ubiquitination assay.

Quantitative Proteomics for Cellular Degradation Analysis

Mass spectrometry-based quantitative proteomics is the gold standard for assessing the extent and selectivity of protein degradation in a cellular context.

Objective: To quantify the degradation of endogenous CDO1 and assess the global proteome changes upon treatment with this compound.

Materials:

-

Cell line expressing endogenous CDO1 (e.g., HEK293T)

-

This compound

-

Cell lysis buffer

-

Reagents for protein digestion (e.g., trypsin)

-

Tandem mass tags (TMT) or other isobaric labeling reagents (for multiplexed quantification)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Culture cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Harvest and lyse the cells.

-

Quantify the protein concentration in the lysates.

-

Reduce, alkylate, and digest the proteins into peptides.

-

Label the peptides from different treatment conditions with isobaric tags.

-

Combine the labeled peptide samples.

-

Analyze the combined sample by LC-MS/MS.

-

Process the raw data using appropriate software to identify and quantify proteins.

-

Determine the relative abundance of CDO1 and other proteins across the different treatment conditions to assess degradation and selectivity.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation, demonstrating the feasibility of developing potent and selective molecular glue degraders that leverage the VHL E3 ligase. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the interaction between this compound and the VHL E3 ligase. This knowledge is crucial for the continued development of this and other novel therapeutics based on induced protein degradation.

References

- 1. color | Graphviz [graphviz.org]

- 2. pVHL regulates protein stability of the TCF/LEF transcription factor family via ubiquitin-independent proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound | CDO1 degrader | Probechem Biochemicals [probechem.com]

- 5. drughunter.com [drughunter.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Is there a way to specify a colour scheme for GraphViz dots in Doxygen? - Stack Overflow [stackoverflow.com]

- 8. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]

- 10. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Architecture of the NVS-VHL720 Ternary Complex: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the structure and function of the NVS-VHL720 ternary complex, a novel molecular glue degrader targeting cysteine dioxygenase 1 (CDO1) for proteasomal degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glue degraders represent a class of small molecules that induce the degradation of a target protein by promoting its interaction with an E3 ubiquitin ligase. This compound is a first-in-class molecular glue that co-opts the Von Hippel-Lindau (VHL) E3 ligase to selectively degrade CDO1, a protein implicated in various cellular processes. This guide elucidates the structural basis of this induced interaction and the key molecular determinants driving the formation and stability of the this compound-VHL-CDO1 ternary complex.

Mechanism of Action

This compound functions by inducing a novel protein-protein interface between VHL and CDO1. The molecule binds to the substrate recognition pocket of VHL and, in doing so, creates a composite surface that is recognized by CDO1. This leads to the formation of a stable ternary complex, which subsequently triggers the ubiquitination of CDO1 by the VHL E3 ligase complex and its subsequent degradation by the proteasome.

Structural Insights into the Ternary Complex

The high-resolution crystal structure of the this compound-VHL-CDO1 ternary complex reveals the precise molecular interactions that underpin its formation and stability. The structure was determined for a close analog of this compound (compound 4) and an optimized version (compound 8) in complex with VHL and CDO1, with Protein Data Bank (PDB) accession codes 8VLB and 8VL9, respectively.[1][2]

The this compound molecule sits (B43327) in the HIF-1α binding pocket of VHL, with its tert-butyl group solvent-exposed. This exposed moiety, in conjunction with adjacent residues on the VHL surface, forms a neo-interface that is recognized by a shallow pocket on the surface of CDO1.

Key molecular interactions include:

-

Hydrogen Bonds: A critical hydrogen bond is formed between the this compound molecule and Q99 of CDO1.[1]

-

Hydrophobic Interactions: The tert-butyl group of this compound is nestled into a hydrophobic pocket on CDO1, with key contacts to surrounding residues.[1] The naphthalene (B1677914) moiety of the molecule fills a cavity on the CDO1 surface, bounded by residues F53, D54, G78, and P150.[1]

-

Water-Mediated Interactions: A water-mediated hydrogen bond is observed between the pyrazole (B372694) group of the degrader and Q55 of CDO1.[1]

Quantitative Binding and Degradation Data

The affinity and efficacy of this compound have been characterized through various biophysical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Method | Reference |

| Binary Binding (this compound to VHL) | |||

| KD | 72 nM | Surface Plasmon Resonance (SPR) | --INVALID-LINK-- |

| Ternary Complex Formation (CDO1 Recruitment) | |||

| AC50 | 71 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | --INVALID-LINK-- |

| Cellular Degradation of CDO1 | |||

| absDC50 | 8 nM | HiBiT Assay (HEK293T cells) | --INVALID-LINK-- |

| Max Degradation | 98% | HiBiT Assay (HEK293T cells) | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Surface Plasmon Resonance (SPR)

SPR analysis was performed to determine the binding affinity of this compound to the VHL complex.

-

Instrumentation: Biacore T200 or similar.

-

Immobilization: Biotinylated VHL-ElonginC-ElonginB (VCB) complex was immobilized on a streptavidin-coated sensor chip.

-

Analyte: A dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ buffer) was injected over the sensor surface.

-

Data Analysis: Sensorgrams were fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

A TR-FRET assay was used to measure the this compound-induced proximity of VHL and CDO1.

-

Reagents:

-

Tagged VCB complex (e.g., His-tagged) and tagged CDO1 (e.g., FLAG-tagged).

-

Lanthanide-labeled anti-tag antibody (donor, e.g., anti-His-Europium).

-

Fluorescently labeled anti-tag antibody (acceptor, e.g., anti-FLAG-APC).

-

This compound dilution series.

-

-

Procedure:

-

Incubate the VCB complex, CDO1, and the this compound dilution series in an appropriate assay buffer.

-

Add the donor and acceptor antibody pair.

-

Incubate to allow for complex formation and antibody binding.

-

Measure the TR-FRET signal (emission at two wavelengths after excitation of the donor).

-

-

Data Analysis: The ratio of acceptor to donor emission is calculated and plotted against the this compound concentration to determine the AC50 value.

HiBiT Cellular Degradation Assay

The degradation of CDO1 in cells was quantified using the Nano-Glo® HiBiT lytic detection system.

-

Cell Line: HEK293T cells endogenously expressing HiBiT-tagged CDO1.

-

Procedure:

-

Seed the cells in a multi-well plate.

-

Treat the cells with a dilution series of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and add the Nano-Glo® HiBiT lytic reagent containing the LgBiT protein and substrate.

-

Measure the luminescence signal.

-

-

Data Analysis: The luminescence signal, which is proportional to the amount of HiBiT-CDO1, is plotted against the this compound concentration. The data is fitted to a dose-response curve to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

Conclusion

This technical guide has provided a comprehensive overview of the structure and function of the this compound ternary complex. The detailed structural information, quantitative binding and degradation data, and experimental protocols offer a valuable resource for the scientific community. The elucidation of the this compound mechanism of action provides a blueprint for the rational design of novel molecular glue degraders targeting other proteins of therapeutic interest. Further research building upon these findings will undoubtedly accelerate the development of this exciting new class of medicines.

References

An In-depth Technical Guide to NVS-VHL720 for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors. This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). One of the key classes of molecules driving this field are molecular glue degraders. These small molecules induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.

This technical guide provides a comprehensive overview of NVS-VHL720, a novel molecular glue degrader. This compound functions by recruiting the E3 ubiquitin ligase Von Hippel-Lindau (VHL) to a new substrate, the enzyme Cysteine Dioxygenase 1 (CDO1), marking it for proteasomal degradation. This document will delve into the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of this compound, serving as a valuable resource for researchers in the field of targeted protein degradation.

Mechanism of Action: The Molecular Glue Concept

Unlike traditional bifunctional degraders (e.g., PROTACs) that contain two distinct ligands connected by a linker, molecular glues are smaller molecules that induce a novel protein-protein interaction. In the case of this compound, it binds to the VHL E3 ligase and creates a new surface that is recognized by CDO1. This induced proximity leads to the formation of a stable ternary complex, consisting of VHL, this compound, and CDO1.

Once the ternary complex is formed, the E3 ligase machinery is activated. The VHL complex, in conjunction with E1 activating and E2 conjugating enzymes, catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of CDO1. This polyubiquitination serves as a signal for the 26S proteasome, which recognizes and degrades the tagged CDO1 protein. The this compound molecule is then released and can participate in further cycles of degradation, acting in a catalytic manner.

Below is a diagram illustrating the signaling pathway of this compound-mediated degradation of CDO1.

Caption: this compound mediated degradation of CDO1 via the ubiquitin-proteasome system.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (referred to as compound 8 in the source literature) and related compounds, providing insights into its binding affinity, recruitment efficiency, and degradation potency.

Table 1: Binding Affinities and Ternary Complex Formation

| Compound | Binary KD (VHL) (µM) | Ternary KD (VHL-cpd-CDO1) (µM) |

| This compound (cpd 8) | Not Determined | 0.49 |

| cpd 4 | Not Determined | 0.82 |

Table 2: Biochemical and Cellular Recruitment of CDO1 to VHL

| Compound | TR-FRET AC50 (µM) | TR-FRET Amax (%) | NanoBiT AC50 (nM) | NanoBiT Amax |

| This compound (cpd 8) | 0.071 | 100 | 334 | 578 |

| cpd 4 | 0.334 | 578 | Not Determined | Not Determined |

| cpd 5 | 1.1 | 100 | Not Determined | Not Determined |

Table 3: Cellular Degradation of CDO1

| Compound | absDC50 (nM) | Max Degradation (%) |

| This compound (cpd 8) | 8 | 98 |

| cpd 4 | 334 | 95 |

| cpd 5 | >1000 | <20 |

Data sourced from a 2024 bioRxiv preprint by Tutter A, et al.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay biochemically quantifies the formation of the VHL-NVS-VHL720-CDO1 ternary complex.

Caption: Workflow for the TR-FRET based VHL-CDO1 recruitment assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 0.1% Pluronic F127.

-

Protein Mix: Prepare a solution containing 100 nM of biotinylated VHL complex (bio-VBC) and 100 nM of C-terminally 6His-tagged CDO1 in assay buffer.

-

Antibody Mix: Prepare a solution containing 1 nM anti-6His-Europium (donor) and 50 nM Streptavidin-Allophycocyanin (SA-APC; acceptor) in assay buffer.

-

Compound: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Procedure:

-

Dispense 5 µL of the combined protein and antibody mixture into each well of a 1536-well plate.

-

Add nanoliter volumes of the serially diluted this compound to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, with excitation at approximately 320 nm and emission detection at 620 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the AC50 (half-maximal activity concentration) and Amax (maximum signal).

-

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is used to measure the binding kinetics and affinity of the ternary complex formation.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of ternary complex formation.

Methodology:

-

Chip Preparation:

-

Immobilize biotinylated CDO1 (bio-CDO1) onto a streptavidin-coated SPR sensor chip.

-

-

Analyte Preparation:

-

Prepare a series of dilutions of the purified VHL complex in a suitable running buffer (e.g., HBS-EP+).

-

Prepare a stock solution of this compound in DMSO and dilute it to a fixed concentration (e.g., 10 µM) in the running buffer containing the VHL dilutions.

-

-

Binding Measurement:

-

Inject the VHL and this compound mixture over the bio-CDO1-immobilized surface and a reference flow cell.

-

Monitor the association and dissociation phases by recording the change in response units (RU) over time.

-

Regenerate the sensor surface between injections if necessary.

-

-

Data Analysis:

-

Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cellular Degradation Assay (HiBiT Assay)

This assay quantifies the degradation of CDO1 in living cells upon treatment with this compound.

Caption: Workflow for the HiBiT-based cellular degradation assay.

Methodology:

-

Cell Preparation:

-

Use a cell line (e.g., HEK293T) that has been genetically engineered to express CDO1 tagged with the 11-amino-acid HiBiT peptide.

-

Seed the cells in a white, opaque 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions.

-

Include a DMSO-only control.

-

Incubate the cells for the desired time period (e.g., 19 hours) at 37°C in a CO2 incubator.

-

-

Detection:

-

Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's protocol. This reagent contains the LgBiT protein subunit and the furimazine substrate.

-

Add the detection reagent to each well.

-

Incubate at room temperature for 10 minutes to allow for cell lysis and luminescent signal generation.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Normalize the luminescence signal of the compound-treated wells to the DMSO control wells.

-

Plot the normalized signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the absDC50 (absolute half-maximal degradation concentration) and the maximum percentage of degradation.

-

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation, demonstrating the potential of VHL-mediated molecular glues to degrade previously intractable targets like CDO1. The data presented in this guide highlight its potent and selective degradation activity. The detailed experimental protocols provide a framework for researchers to further investigate this compound and to discover and characterize new molecular glue degraders. As our understanding of the underlying principles of molecular glue-mediated degradation deepens, we can anticipate the development of novel therapeutics for a wide range of diseases.

NVS-VHL720: A VHL-Mediated Molecular Glue Degrader Targeting Cysteine Dioxygenase 1 for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cambridge, MA - The field of targeted protein degradation has seen a significant advancement with the development of NVS-VHL720, a first-in-class molecular glue degrader that co-opts the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to selectively degrade the neo-substrate Cysteine Dioxygenase 1 (CDO1).[1] This technical guide provides a comprehensive overview of this compound, its mechanism of action, the role of its target in cancer, and detailed experimental protocols for its characterization, aimed at researchers and drug development professionals.

Introduction to this compound and its Target, CDO1

This compound, also referred to as compound 8 in initial discovery literature, is a small molecule that induces the formation of a ternary complex between the VHL E3 ligase and CDO1, a protein not naturally recognized by VHL for degradation.[2][3] This induced proximity leads to the polyubiquitination of CDO1 and its subsequent degradation by the proteasome.

CDO1 is a non-heme iron-containing enzyme that catalyzes the oxidation of cysteine to cysteine sulfinic acid.[3] In normal physiology, CDO1 plays a crucial role in cysteine metabolism. However, in the context of cancer, CDO1 is recognized as a tumor suppressor. Its expression is frequently silenced in a variety of human cancers—including colorectal, breast, esophageal, lung, bladder, and stomach cancer—primarily through promoter hypermethylation.[3] This silencing allows cancer cells to maintain high intracellular levels of cysteine, which is essential for protein synthesis, antioxidant production (glutathione), and overall tumor cell proliferation and survival. The degradation of CDO1 by this compound presents a novel therapeutic strategy to counteract this tumor-promoting environment.

Mechanism of Action: A Molecular Glue Approach

Unlike traditional inhibitors that block the active site of an enzyme, this compound acts as a "molecular glue." It facilitates a novel protein-protein interaction between VHL and CDO1. The molecule binds to the HIF1α-binding pocket of VHL and creates a new surface that is recognized by a specific degron on CDO1. This interaction is highly cooperative, meaning the ternary complex is significantly more stable than the binary interactions of this compound with either VHL or CDO1 alone.

The formation of the VHL-NVS-VHL720-CDO1 ternary complex triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on CDO1. The resulting polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome, which then recognizes and degrades the CDO1 protein.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (referred to as compound 8 in the primary literature) and its analogs. This data is crucial for understanding the structure-activity relationship and the potency of these molecular glue degraders.

Table 1: Biochemical and Cellular Activity of this compound and Analogs [2]

| Compound | VHL Binary KD (μM) | VHL-cpd-CDO1 Ternary KD (μM) | CDO1 Recruitment (TR-FRET) AC50 (μM) | CDO1 Recruitment (NanoBiT) AC50 (μM) | CDO1 Degradation (HiBiT) absDC50 (μM) | Max CDO1 Degradation (%) |

| 4 | 0.072 | 0.82 | 0.071 | 0.334 | 0.008 | 98 |

| 5 | >100 | ND | >100 | >100 | >100 | <10 |

| 8 (this compound) | 0.065 | 0.021 | 0.007 | 0.015 | 0.001 | 99 |

ND = Not Determined

Table 2: Proteomics Analysis of this compound (Compound 8) Treatment in Huh-7 Cells [2]

| Treatment | Protein | Fold Change (log2) vs. DMSO | p-value |

| 50 nM this compound (24h) | CDO1 | -1.8 | < 0.001 |

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the workflows of key experiments used in its characterization.

References

NVS-VHL720: A Technical Guide to a Novel Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVS-VHL720 is a first-in-class small molecule molecular glue degrader that selectively targets cysteine dioxygenase 1 (CDO1) for proteasomal degradation. By inducing proximity between CDO1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of CDO1, a protein implicated in various cellular processes and disease states. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Chemical Properties and Structure

This compound is a synthetic, cell-permeable small molecule with drug-like properties. Its key chemical and physical characteristics are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₇H₃₃N₅O₄ |

| Molecular Weight | 491.58 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | -20°C |

| Canonical SMILES | O=C(NCC1=CC=C(C2=CC=NN2)C3=C1C=CC=C3)[C@H]4N(C(--INVALID-LINK--C(C)(C)C)=O)C--INVALID-LINK--C4 |

Table 1: Chemical and Physical Properties of this compound.

Solubility

This compound exhibits solubility in various solvents, facilitating both in vitro and in vivo experimental setups.

| Solvent System | Solubility |

| In Vitro | |

| DMSO | ≥ 100 mg/mL (≥ 203.43 mM) |

| In Vivo | |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 5 mg/mL (≥ 10.17 mM) |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (≥ 10.17 mM) |

| 10% DMSO / 90% corn oil | ≥ 5 mg/mL (≥ 10.17 mM) |

Table 2: Solubility of this compound. [1]

Mechanism of Action: A Molecular Glue for Targeted Degradation

This compound functions as a molecular glue, a type of small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact.[2] In this case, this compound facilitates the formation of a ternary complex between the E3 ubiquitin ligase VHL and the neosubstrate protein, CDO1.[1][2][3] This induced proximity leads to the polyubiquitination of CDO1 by the VHL E3 ligase complex, marking it for recognition and degradation by the 26S proteasome.

Figure 1: Mechanism of action of this compound. This diagram illustrates the formation of the ternary complex, subsequent ubiquitination, and proteasomal degradation of CDO1.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Cellular CDO1 Degradation Assay (Western Blot)

This protocol is designed to assess the ability of this compound to induce the degradation of CDO1 in a cellular context.

Figure 2: Western blot workflow for CDO1 degradation. A step-by-step process to quantify the cellular degradation of CDO1 induced by this compound.

Materials:

-

Huh-7 cells (or other suitable cell line endogenously expressing CDO1)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

NEDD8-activating enzyme inhibitor (e.g., MLN4924)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-CDO1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed Huh-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response of this compound (e.g., 0-10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

-

For mechanism of action studies, pre-treat cells with MG132 (10 µM) or MLN4924 (1 µM) for 1-2 hours before adding this compound.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Normalize protein amounts and prepare samples for SDS-PAGE.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Capture the image using a suitable imaging system and quantify band intensities.

-

In Vitro Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol describes the use of SPR to characterize the formation of the VHL-NVS-VHL720-CDO1 ternary complex in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit

-

Recombinant purified VHL-EloB-EloC (VBC) complex and CDO1 protein

-

This compound

-

SPR running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Immobilize the VBC complex onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Inject a series of concentrations of CDO1 over the immobilized VBC surface in the presence and absence of a fixed concentration of this compound.

-

Monitor the binding events in real-time.

-

Regenerate the sensor surface between injections.

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the ternary complex formation.

-

In Vitro Ubiquitination Assay

This assay confirms that the this compound-induced ternary complex is functional and can lead to the ubiquitination of CDO1.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant VBC complex

-

Recombinant CDO1

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer

Procedure:

-

Reaction Setup:

-

Combine E1, E2, VBC, CDO1, ubiquitin, and ATP in the reaction buffer.

-

Add this compound or DMSO (vehicle control) to the reaction mixtures.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blotting using an anti-CDO1 antibody to detect the appearance of higher molecular weight polyubiquitinated CDO1 species.

-

Structural Insights

The three-dimensional structure of the VHL-NVS-VHL720-CDO1 ternary complex has been elucidated by X-ray crystallography, providing atomic-level details of the interactions that drive the molecular glue mechanism. The Protein Data Bank (PDB) entries for these structures are publicly available.

| PDB ID | Description |

| 8VL9 | Crystal structure of VHL in complex with this compound and CDO1 |

| 8VLB | Crystal structure of VHL in complex with a derivative of this compound and CDO1 |

Table 3: PDB IDs for this compound Ternary Complex Structures.

The structural data reveals how this compound sits (B43327) in the HIF-1α binding pocket of VHL and simultaneously creates a new surface that is recognized by CDO1, leading to the stable formation of the ternary complex.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to selectively induce the degradation of CDO1 through a molecular glue mechanism opens up new avenues for therapeutic intervention in diseases where CDO1 plays a critical role. The experimental protocols and structural information provided in this guide offer a robust framework for researchers to further investigate the biological functions of this compound and to explore its potential as a novel therapeutic agent.

References

NVS-VHL720: A VHL-Mediated Molecular Glue for Targeted Degradation of Cysteine Dioxygenase 1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of NVS-VHL720, a first-in-class, VHL-mediated molecular glue degrader. This compound selectively targets the neo-substrate cysteine dioxygenase 1 (CDO1) for ubiquitination and subsequent proteasomal degradation. This document details the mechanism of action, key quantitative data, and the experimental protocols utilized in its characterization. The information presented is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, drug discovery, and chemical biology.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. Molecular glues are small molecules that induce a physical interaction between an E3 ubiquitin ligase and a target protein, leading to the target's degradation. While the majority of molecular glues discovered to date recruit the Cereblon (CRBN) E3 ligase, this compound represents a significant advancement by utilizing the von Hippel-Lindau (VHL) E3 ligase to degrade a novel target, CDO1.[1][2]

The discovery of this compound was enabled by a protein microarray-based screening approach to identify small molecules that could induce novel protein-protein interactions with VHL.[3][4] This led to the identification of an initial hit compound that was subsequently optimized to yield this compound, a potent and selective degrader of CDO1.[3]

Physicochemical Properties

This compound is a synthetic, cell-permeable small molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C27H33N5O4 | [1][5] |

| Molecular Weight | 491.58 g/mol | [1][5] |

| Appearance | White to off-white solid | [1][5] |

| Purity | >98.5% | [1] |

| Storage Conditions | Store at -20 °C | [1][5] |

Mechanism of Action

This compound functions as a molecular glue, inducing the formation of a ternary complex between the VHL E3 ubiquitin ligase and the neosubstrate, CDO1.[2][3][6] This induced proximity facilitates the VHL-mediated ubiquitination of CDO1, marking it for degradation by the 26S proteasome. A key characteristic of this compound is its ability to induce a cooperative formation of the ternary complex, a hallmark of molecular glue degraders.[2]

References

Methodological & Application

Application Notes and Protocols for NVS-VHL720 Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-VHL720 is a novel molecular glue degrader that induces the degradation of cysteine dioxygenase 1 (CDO1), a protein of interest in various cellular processes.[1][2][3] This molecule functions by forming a ternary complex with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and CDO1, leading to the ubiquitination and subsequent proteasomal degradation of CDO1.[4] These application notes provide detailed protocols for cellular assays to characterize the activity of this compound, including its ability to induce ternary complex formation and mediate the degradation of CDO1.

Mechanism of Action: this compound

This compound acts as a molecular glue, facilitating an interaction between the E3 ligase VHL and the neo-substrate CDO1. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to CDO1, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful strategy for modulating the levels of otherwise "undruggable" proteins.

Caption: this compound mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound's activity in cellular and biochemical assays.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | HiBiT Cellular Degradation | HEK293T | absDC50 | 8 nM | [2] |

| This compound | HiBiT Cellular Degradation | HEK293T | Dmax | 98% | [2] |

| This compound | TR-FRET CDO1 Recruitment | - | AC50 | 71 nM | [2] |

| This compound | SPR (Binary Binding) | - | K D (to VHL) | 72 nM | [2] |

Table 1: Cellular and Biochemical Activity of this compound.

Experimental Protocols

HiBiT Cellular Degradation Assay

This assay quantifies the degradation of a target protein by measuring the luminescence of a small, 11-amino-acid HiBiT tag fused to the protein of interest.[5][6]

Caption: HiBiT Cellular Degradation Assay Workflow.

Materials:

-

HEK293T cells

-

CDO1-HiBiT expression vector

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well white, clear-bottom assay plates

-

This compound

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.

-

Transfection: Transfect the cells with the CDO1-HiBiT expression vector according to the manufacturer's instructions for your transfection reagent.

-

Incubation: Incubate the cells for 24 hours post-transfection.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the diluted compound to the cells. Include a DMSO-only control.

-

Incubation: Incubate the treated cells for 19 hours.

-

Lysis and Detection:

-

Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.[5]

-

Add the lytic reagent to each well.

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

-

Measurement: Measure the luminescence using a plate-based luminometer.

-

Data Analysis: Normalize the luminescence signals to the DMSO control. Plot the normalized values against the compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

NanoBRET™ Ternary Complex Assay

This assay measures the formation of the VHL-NVS-VHL720-CDO1 ternary complex in live cells using Bioluminescence Resonance Energy Transfer (BRET).[7][8][9]

Caption: NanoBRET™ Ternary Complex Assay Workflow.

Materials:

-

HEK293T cells

-

VHL-LgBiT and CDO1-SmBiT expression vectors (or HaloTag®-VHL and NanoLuc®-CDO1)

-

Cell culture medium

-

96-well white assay plates

-

This compound

-

NanoBRET™ Nano-Glo® Detection System (Promega)

-

BRET-capable plate reader

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white assay plate.

-

Co-transfection: Co-transfect the cells with expression vectors for the BRET donor (e.g., VHL-LgBiT) and acceptor (e.g., CDO1-SmBiT).

-

Incubation: Incubate for 24 hours post-transfection.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate to the cells according to the manufacturer's protocol.

-

Compound Treatment: Add a serial dilution of this compound to the wells.

-

Measurement: Immediately measure the luminescence at both the donor and acceptor emission wavelengths using a BRET-capable plate reader.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration to determine the AC50 for ternary complex formation.

Concluding Remarks

The provided protocols offer robust and reproducible methods for characterizing the cellular activity of this compound. The HiBiT degradation assay provides a direct measure of the compound's efficacy in inducing the degradation of CDO1, while the NanoBRET™ assay elucidates the underlying mechanism of ternary complex formation. These assays are essential tools for the evaluation and optimization of molecular glue degraders in drug discovery and development. For further details on the underlying technologies, please refer to the manufacturer's technical manuals.[5][6][7][8]

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. docs.abcam.com [docs.abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. manuals.plus [manuals.plus]

- 6. promega.com [promega.com]

- 7. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]

- 8. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]

- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NVS-VHL720 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVS-VHL720 is a novel small molecule molecular glue degrader that selectively induces the degradation of Cysteine Dioxygenase 1 (CDO1). Unlike traditional Proteolysis Targeting Chimeras (PROTACs), this compound does not require a direct ligand for the target protein. Instead, it promotes the formation of a ternary complex between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and CDO1, leading to the ubiquitination and subsequent proteasomal degradation of CDO1.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing ternary complex formation, target protein degradation, and cell viability.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality. Molecular glues represent a class of small molecules that induce interactions between an E3 ligase and a target protein, leading to the degradation of the latter. This compound is a first-in-class VHL-mediated molecular glue that effectively degrades the previously "undruggable" neosubstrate CDO1.[1][2] This document outlines the necessary procedures for utilizing this compound in a laboratory setting to study its effects on CDO1 degradation and cellular function.

Data Presentation

The following tables summarize the quantitative data for this compound and its analogs as reported in the primary literature.

Table 1: In Vitro and Cellular Activity of this compound and Analogs [3][4]

| Compound | VHL Binding (SPR, KD, nM) | CDO1 Recruitment (TR-FRET, AC50, nM) | CDO1 Degradation (absDC50, nM) | Max Degradation (Dmax, %) |

| This compound (analog compound 8) | 72 | 71 | 8 | 98 |

| Compound 4 (Initial Hit) | - | - | ~334 (AC50 in NanoBiT) | - |

| Compound 5 | Similar to Compound 4 | Decreased | 18% degradation | - |

| Compound 7 | - | Improved vs. Cpd 4 | Improved vs. Cpd 4 | - |

Note: "absDC50" refers to the absolute half-maximal degradation concentration. Data for this compound is represented by its more potent analog, compound 8, as described in the literature.

Signaling Pathway

Experimental Protocols

General Cell Culture

HUH7 (Human Liver Carcinoma) Cells:

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[5]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium.[5][6]

786-O (Human Renal Cell Adenocarcinoma) Cells:

-

Growth Medium: RPMI-1640 Medium supplemented with 10% FBS.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency. These cells are adherent and can be subcultured using standard trypsinization methods. Note that 786-O cells are VHL-negative, making them a suitable negative control or for experiments involving ectopic VHL expression.

Preparation of this compound Stock Solution

-

Solvent: this compound is soluble in DMSO.[7]

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 1: Assessment of CDO1 Degradation by Western Blot

This protocol is designed to qualitatively and semi-quantitatively assess the degradation of CDO1 in response to this compound treatment.

Materials:

-

HUH7 or other CDO1-expressing cells

-

This compound stock solution

-

Complete growth medium

-

Phosphate-Buffered Saline (PBS)

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CDO1 and a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium from the cells and add the medium containing this compound or DMSO as a vehicle control. A typical dose-response experiment might include concentrations ranging from 1 nM to 10 µM. For a time-course experiment, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours). A 16-hour treatment is a good starting point.[4]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at high speed at 4°C to pellet cell debris.[8]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.[8]

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[9]

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][10]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary anti-CDO1 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for the loading control antibody.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDO1 band intensity to the corresponding loading control band intensity. Calculate the percentage of CDO1 remaining relative to the vehicle-treated control.

Protocol 2: Ternary Complex Formation using NanoBiT® Assay

This protocol provides a method to measure the this compound-induced proximity of VHL and CDO1 in live cells.[4]

Materials:

-

HEK293T cells

-

Expression vectors for VHL-LgBiT and SmBiT-CDO1

-

Transfection reagent

-

Opti-MEM or other serum-free medium

-

White, opaque 96-well assay plates

-

This compound stock solution

-

Nano-Glo® Live Cell Reagent

Procedure:

-

Transfection: Co-transfect HEK293T cells with VHL-LgBiT and SmBiT-CDO1 expression vectors using a suitable transfection reagent according to the manufacturer's protocol. Plate the transfected cells in a white, opaque 96-well plate.

-

Treatment: After 24 hours, treat the cells with a dose-response of this compound or DMSO control.

-

Incubation: Incubate the plate at 37°C for the desired time (e.g., 2-4 hours).

-

Signal Detection: Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions. Add the reagent to each well.

-

Measurement: Incubate the plate at room temperature for 10-20 minutes, protected from light. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to the DMSO control. Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the AC50 (half-maximal activation concentration).

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol assesses the cytotoxicity of this compound.

Materials:

-

Cell line of interest (e.g., HUH7)

-

White, opaque 96-well assay plates

-

This compound stock solution

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding: Seed cells in a white, opaque 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a dose-response of this compound or a known cytotoxic agent as a positive control. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for a period relevant to your degradation experiments (e.g., 24, 48, or 72 hours).

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence with a plate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot cell viability against the log of the this compound concentration.

Troubleshooting

-

No/Weak CDO1 Degradation:

-

Confirm CDO1 expression in your cell line.

-

Ensure the activity of your this compound compound.

-

Optimize treatment time and concentration.

-

Check for issues with your Western blot protocol (e.g., antibody quality, transfer efficiency).

-

-

High Background in NanoBiT Assay:

-

Optimize the ratio of the LgBiT and SmBiT plasmids during transfection.

-

Ensure that the expression levels of the fusion proteins are not excessively high.

-

-

Inconsistent Results:

-

Maintain consistent cell passage numbers and confluency.

-

Ensure accurate pipetting and serial dilutions.

-

Prepare fresh reagents and buffers.

-

By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the biological functions of CDO1 and explore the potential of VHL-mediated molecular glues in drug discovery.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. drughunter.com [drughunter.com]

- 3. This compound | CDO1 degrader | Probechem Biochemicals [probechem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. huh7.com [huh7.com]

- 6. ubigene.us [ubigene.us]

- 7. medchemexpress.com [medchemexpress.com]

- 8. youtube.com [youtube.com]

- 9. cdn.origene.com [cdn.origene.com]

- 10. Western blot protocol | Abcam [abcam.com]

Application Notes and Protocols for NVS-VHL720-Mediated CDO1 Degradation via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-VHL720 is a novel small-molecule molecular glue degrader that potently and selectively induces the degradation of Cysteine Dioxygenase 1 (CDO1).[1][2] This molecule functions by forming a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase and CDO1, leading to the ubiquitination and subsequent proteasomal degradation of CDO1.[3][4] These application notes provide a detailed protocol for utilizing Western blotting to monitor and quantify the degradation of CDO1 in cultured cells upon treatment with this compound.

Mechanism of Action

This compound acts as a molecular glue, facilitating a novel protein-protein interaction between the E3 ubiquitin ligase substrate receptor VHL and the neo-substrate CDO1. This induced proximity results in the polyubiquitination of CDO1, marking it for degradation by the 26S proteasome. This targeted protein degradation pathway offers a powerful approach to modulate the levels of CDO1, a protein implicated in various cellular processes.

Quantitative Data Summary

The following tables summarize the in vitro and cellular activity of this compound in inducing the degradation of CDO1. Data has been compiled from studies in various cell lines, including HEK293T and Huh-7 cells.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Cell Line | Value | Reference |

| CDO1 Recruitment (TR-FRET) AC50 | - | 71 nM | [1] |

| VHL Binding (SPR) KD | - | 72 nM | [1] |

| CDO1 Degradation (absDC50) | HEK293T | 8 nM | [1] |

| Maximum CDO1 Degradation | HEK293T | 98% | [1] |

| CDO1 Degradation (absDC50) | HEK293T (HiBiT assay) | 349 nM | [3] |

| Maximum CDO1 Degradation | HEK293T (HiBiT assay) | 77% | [3] |

| Endogenous CDO1 Degradation | Huh-7 (50 nM for 24h) | >3.5-fold change | [3] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of this compound-induced CDO1 degradation.

Caption: Mechanism of this compound-induced CDO1 degradation.

Experimental Workflow Diagram

The following diagram outlines the key steps of the Western blot protocol for assessing CDO1 degradation.

Caption: Workflow for Western blot analysis of CDO1 degradation.

Detailed Experimental Protocol: Western Blot for CDO1 Degradation

This protocol is optimized for the analysis of CDO1 protein levels in cell lysates following treatment with this compound.

Materials and Reagents:

-

Cell Lines: HEK293T (human embryonic kidney) or Huh-7 (human liver carcinoma)

-

Cell Culture Media: DMEM or appropriate medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound: Prepare stock solutions in DMSO.

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.

-

Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-CDO1 polyclonal antibody

-

Mouse or Rabbit anti-GAPDH or anti-β-actin monoclonal antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate

-

Imaging System: Chemiluminescence imager

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a DMSO-treated vehicle control.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein molecular weight marker.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against CDO1 (diluted in blocking buffer) overnight at 4°C with gentle agitation. A typical starting dilution is 1:1000.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Repeat the immunoblotting process for the loading control antibody (e.g., GAPDH or β-actin).

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the CDO1 band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of CDO1 degradation relative to the vehicle-treated control.

-

Disclaimer: This protocol provides a general guideline. Optimal conditions for cell density, treatment times, antibody concentrations, and incubation times should be determined empirically for each specific experimental setup.

References

Application Note: NVS-VHL720 for the Immunoprecipitation of the VHL-CDO1 Complex

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that functions as the substrate recognition component of the Cullin-2 RING E3 ubiquitin ligase complex.[1][2][3][4] This complex targets proteins for ubiquitination and subsequent proteasomal degradation, playing a key role in cellular homeostasis.[1][2][5] The most well-characterized substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a master regulator of the cellular response to low oxygen.[2][4][6]

Cysteine Dioxygenase 1 (CDO1) is a non-heme iron-containing enzyme that catalyzes the oxidation of L-cysteine to cysteine sulfinic acid.[7][8][9] This reaction is a key step in cysteine catabolism, regulating intracellular levels of cysteine and influencing the production of taurine, pyruvate, and sulfate.[7][8]

NVS-VHL720 is a novel peptidomimetic small molecule that functions as a "molecular glue" degrader.[10][11][12] It binds to the HIF-1α binding pocket of VHL and, in doing so, creates a new surface that recruits CDO1 as a neosubstrate to the VHL E3 ligase complex, leading to the selective ubiquitination and degradation of CDO1.[10][13][14][15] This tool provides a unique opportunity to study the induced interaction between VHL and CDO1 and to investigate the downstream consequences of CDO1 degradation. This application note provides a detailed protocol for the immunoprecipitation of the endogenous VHL-CDO1 ternary complex from cell lysates using this compound.

Principle of the Assay

This protocol utilizes the unique property of this compound to stabilize the interaction between VHL and CDO1. In the absence of the molecular glue, this interaction is not stable. By treating cells with this compound, a VHL-CDO1 complex is formed and can be captured from cell lysates. A specific antibody targeting the endogenous VHL protein is used to immunoprecipitate VHL and any associated proteins. Because this compound "glues" CDO1 to VHL, CDO1 is efficiently co-immunoprecipitated. The resulting protein complexes are then analyzed by western blotting to confirm the presence of both VHL and CDO1.

Data Presentation: this compound Activity

Quantitative data from biochemical and cellular assays characterize the potent activity of this compound.[11]

| Parameter | Method | Value | Cell Line |

| VHL Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 72 nM | N/A (Biochemical) |

| CDO1 Recruitment (AC50) | TR-FRET | 71 nM | N/A (Biochemical) |

| CDO1 Degradation (absDC50) | Cellular Degradation Assay | 8 nM | HEK293T |

| Max CDO1 Degradation | Cellular Degradation Assay | 98% | HEK293T |

Visualization of Pathways and Workflows